molecular formula C11H16O2 B13037820 3-Butoxy-5-methylphenol

3-Butoxy-5-methylphenol

Cat. No.: B13037820
M. Wt: 180.24 g/mol
InChI Key: RBOLYZLVZILTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butoxy-5-methylphenol is a synthetic phenolic compound of interest in organic chemistry and materials science research. Its structure, featuring a phenolic hydroxyl group and a butoxy ether chain, makes it a potential intermediate for the synthesis of more complex molecules, such as antioxidants, polymer precursors, or liquid crystal components. Researchers value this compound for exploring structure-activity relationships in antioxidant studies or as a building block in developing novel organic materials. The butoxy chain is expected to influence the compound's lipophilicity and solubility compared to simpler alkylphenols. As with many phenolic compounds, it should be handled with appropriate safety precautions. This compound is intended For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-butoxy-5-methylphenol

InChI

InChI=1S/C11H16O2/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,12H,3-5H2,1-2H3

InChI Key

RBOLYZLVZILTQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)O)C

Origin of Product

United States

Synthetic Methodologies for 3 Butoxy 5 Methylphenol and Analogues

General Strategies for Phenolic Ether Synthesis

The formation of the ether linkage in phenolic compounds is a cornerstone of organic synthesis. Two primary methods, the Williamson ether synthesis and direct O-alkylation, are widely employed.

Williamson Ether Synthesis and its Adaptations for Aryl Ethers

The Williamson ether synthesis is a versatile and enduring method for preparing ethers, including aryl ethers. pressbooks.pubwikipedia.orgvedantu.com The reaction proceeds via an SN2 mechanism, where a nucleophilic alkoxide ion displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of aryl ethers, a phenoxide ion, generated by treating a phenol (B47542) with a strong base, acts as the nucleophile. wikipedia.org

Key adaptations for aryl ether synthesis include the choice of base and reaction conditions. Sodium hydride (NaH) is a common strong base used to deprotonate the phenol, forming the sodium phenoxide intermediate. pressbooks.pub An alternative approach involves using silver oxide (Ag2O) as a milder base, which allows the reaction to proceed directly between the free alcohol and the alkyl halide without pre-forming the alkoxide. pressbooks.pub The choice of the alkylating agent is crucial; primary alkyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. wikipedia.org While the classic Williamson synthesis is robust, advancements have aimed to develop "greener" protocols by using less hazardous reagents and improving reaction efficiency. researchgate.net

O-Alkylation Reactions of Phenols

O-alkylation of phenols is a direct method for forming phenolic ethers and is a subject of significant industrial and academic interest. researchgate.net This process often competes with C-alkylation, where the alkyl group attaches to the carbon atoms of the benzene (B151609) ring, making selectivity a key challenge. researchgate.netslchemtech.com The reaction mechanism can involve the formation of an ester intermediate, followed by pathways leading to O-alkylation or C-alkylation (at the ortho and para positions). researchgate.netacs.org

Various catalytic systems have been developed to enhance the selectivity for O-alkylation. These include Brønsted and Lewis acids, basic ionic liquids, metal oxides, and zeolites. researchgate.net For instance, the use of a cation-exchange resin catalyst like Amberlyst-15 has been studied to understand the mechanistic pathways of phenol alkylation. acs.org Theoretical calculations suggest that O-alkylation to form the phenolic ether is energetically more favorable under neutral conditions. researchgate.net The choice of alkylating agent, such as alkyl halides, alkenes, or even alcohols, and the reaction conditions (temperature, solvent) play a significant role in directing the outcome of the reaction. slchemtech.comwikipedia.org

Regioselective Synthesis of Meta-Substituted Phenols and Phenyl Ethers

The synthesis of meta-substituted phenols and their ethers presents a significant challenge due to the strong directing effect of the hydroxyl group, which favors substitution at the ortho and para positions during electrophilic aromatic substitution. rsc.orgmdpi.commasterorganicchemistry.com

Overcoming Ortho-Para Positioning Challenges in Benzene Rings

The hydroxyl group of a phenol is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.comchemguide.co.uk This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediates formed during ortho and para attack. masterorganicchemistry.com Consequently, direct electrophilic substitution on phenols or phenyl ethers typically yields a mixture of ortho and para isomers, with the meta product being a minor component, if formed at all.

Strategies to overcome this inherent regioselectivity include:

Steric Hindrance: Introducing bulky substituents on the phenol ring can sterically hinder the ortho positions, thereby increasing the proportion of the para product. numberanalytics.com

Protecting Groups: The hydroxyl group can be temporarily converted into a different functional group that directs substitution to the meta position. After the desired substitution is achieved, the protecting group is removed to regenerate the phenol.

Reaction Conditions: Varying reaction conditions such as temperature, solvent, and catalyst can sometimes influence the ortho/para ratio. numberanalytics.comnumberanalytics.com

Novel Approaches for Direct Meta-Functionalization

Recent research has focused on developing innovative methods for the direct functionalization of the meta-C–H bond of phenols, bypassing the need for traditional multi-step sequences. rsc.orgresearchgate.net These strategies often employ transition-metal catalysis and directing groups.

One notable approach involves the use of a "regiodiversion" strategy in electrophilic aromatic substitution. This method utilizes a Bi(V)-mediated electrophilic arylation followed by an aryl migration to achieve meta-selective C–H arylation of sterically congested phenols. researchgate.netnih.gov Another strategy employs a bifunctional template that directs palladium-catalyzed meta-selective C–H olefination of phenols. This template can then participate in a subsequent nickel-catalyzed ipso-C–O activation and arylation, allowing for the synthesis of 1,3-disubstituted arenes in a one-pot sequence. nih.gov

Ruthenium-catalyzed σ-activation has also been explored for meta-selective C–H nitration of phenol derivatives. researchgate.net Furthermore, copper-catalyzed dehydrogenation of carbonyl-substituted cyclohexanes has been reported as an efficient route to exclusively synthesize meta-functionalized phenols. researchgate.net These novel methods provide powerful tools for accessing meta-substituted phenolic structures that are difficult to obtain through conventional means. researchgate.net

Specific Reaction Pathways for Butoxyl and Methyl Group Introduction

The synthesis of 3-butoxy-5-methylphenol involves the specific introduction of a butoxy group and a methyl group onto the phenol ring at the meta positions relative to each other.

A plausible synthetic route starts with a commercially available precursor such as 3,5-dihydroxytoluene (orcinol). The introduction of the butoxy group can be achieved through a Williamson ether synthesis. This would involve the selective mono-alkylation of one of the hydroxyl groups of orcinol (B57675) with a butyl halide (e.g., butyl bromide) in the presence of a base. Controlling the stoichiometry of the base and the alkylating agent is crucial to favor the formation of the mono-ether over the di-ether.

Alternatively, the synthesis could begin with a precursor that already contains one of the desired substituents. For example, starting with 3-methylphenol (m-cresol), the challenge lies in introducing the butoxy group at the 5-position. This would necessitate a meta-directing strategy, as direct alkylation would favor the ortho and para positions. One could envision a multi-step sequence involving protection of the hydroxyl group, nitration (which would be directed meta to the methyl group), reduction of the nitro group to an amine, diazotization, and subsequent replacement of the diazonium group with a butoxy group.

A more direct, though potentially less common, approach could involve the alkylation of 5-methylresorcinol with butyl bromide under basic conditions to introduce the butoxy group. Another advanced method could utilize a borylation/oxidation sequence starting from 3-bromo-5-methylphenol.

The introduction of the methyl group onto a phenol ring can be achieved through Friedel-Crafts alkylation. wikipedia.org However, this reaction is known to be prone to polysubstitution and rearrangement of the alkyl group. For a regioselective synthesis, it is often more practical to start with a precursor that already contains the methyl group in the desired position. ontosight.ai

Table of Research Findings:

Synthetic StrategyKey FeaturesRelevant FindingsCitations
Williamson Ether SynthesisVersatile for aryl ethers; SN2 mechanism.Primary alkyl halides are preferred to avoid elimination. Milder bases like Ag2O can be used. pressbooks.pubwikipedia.org
O-Alkylation of PhenolsCompetes with C-alkylation.Catalytic systems (acids, bases, zeolites) enhance O-alkylation selectivity. researchgate.netslchemtech.com
Meta-Selective C-H FunctionalizationOvercomes ortho-para directing effect.Employs transition metals and directing groups. Novel "regiodiversion" and template-assisted strategies have been developed. researchgate.netnih.govnih.gov
Introduction of Butoxy GroupTypically via Williamson ether synthesis.Alkylation of 5-methylresorcinol with butyl bromide is a potential route.

Strategies for Alkyl Chain Incorporation (Butoxylation)

The most prevalent and versatile method for forming the ether linkage in phenolic compounds is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, a common precursor is 5-methylresorcinol, which is alkylated with a butyl halide, such as 1-bromobutane. The reaction is conducted in the presence of a base, which deprotonates one of the phenolic hydroxyl groups to form a more nucleophilic phenoxide. youtube.com The choice of base and solvent is critical for reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed alongside bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

To overcome the challenge of immiscible aqueous and organic reactants, Phase-Transfer Catalysis (PTC) is frequently employed. researchgate.netresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (or solid surface) to the organic phase where the alkyl halide is present. researchgate.netresearchgate.netmdma.ch This enhances the reaction rate and allows for milder reaction conditions. researchgate.net The catalytic cycle involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the phenoxide anion, which is soluble in the organic phase and can readily react with the alkyl halide. researchgate.net Studies have shown that factors such as catalyst structure, solvent type, and stirring speed significantly influence the rate of alkylation under PTC conditions. researchgate.netacs.org

Table 1: Typical Conditions for Phenol Butoxylation via Williamson Ether Synthesis

PrecursorAlkylating AgentBaseCatalystSolventTemperatureReference
5-Methylresorcinol1-BromobutanePotassium CarbonateNoneAcetone/DMFAmbient to Reflux
Phenoln-Butyl BromidePotassium HydroxideTetrabutylammonium Bromide (TBAB)Biphasic (e.g., Water/Toluene)70-100 °C researchgate.netthieme-connect.com
p-CresolDimethyl Carbonate (DMC)Potassium Carbonate18-crown-6None (neat)100 °C sci-hub.se

Methods for Methyl Group Regioselective Installation

Achieving regioselective methylation of a phenolic ring is a significant synthetic challenge, as chemical methods can often lead to a mixture of isomers or undesired C-alkylation versus O-alkylation. nih.gov For a target like this compound, if one were to start with 3-butoxyphenol, a regioselective C-methylation would be required.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring, but it often suffers from a lack of regioselectivity and the potential for polyalkylation. In the case of 3-butoxyphenol, the hydroxyl (-OH) and butoxy (-OBu) groups are both ortho-, para-directing activators. This would likely lead to a mixture of methylated products.

Modern synthetic chemistry has turned to enzymatic catalysis to achieve high regioselectivity. uni-greifswald.de O-methyltransferases (OMTs) are enzymes that can methylate hydroxyl groups on phenolic compounds with remarkable precision, often targeting a specific position (e.g., meta vs. para) on a catechol scaffold. nih.govuni-greifswald.de While many natural OMTs favor meta-methylation, enzyme engineering and directed evolution have been successfully used to create biocatalysts with inverted or enhanced regioselectivity for para-methylation. uni-greifswald.de Although these examples focus on O-methylation, they highlight the potential of biocatalysis for achieving the kind of regiocontrol that is difficult to obtain through traditional chemical means. nih.gov

Another approach involves the use of environmentally benign methylating agents like dimethyl carbonate (DMC). mdma.chnih.gov The methylation of phenols with DMC can be catalyzed under various conditions, including phase-transfer catalysis, to yield aryl methyl ethers. mdma.chsci-hub.se For instance, the methylation of 2,4-dihydroxybenzophenone (B1670367) with DMC using a K₂CO₃/TBAB system proceeds with high regioselectivity, exclusively methylating the hydroxyl group at the 4-position. mdma.chsci-hub.se This selectivity is attributed to electronic effects within the substrate molecule. sci-hub.se

Catalytic Systems in Phenolic Ether Synthesis

The etherification of phenols is heavily reliant on effective catalysis to proceed efficiently and selectively. Catalysts can be broadly classified as homogeneous or heterogeneous. nih.govmagtech.com.cn

Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity due to the accessibility of catalytic sites.

A prime example in phenolic ether synthesis is Phase-Transfer Catalysis (PTC) , as discussed previously. Quaternary ammonium and phosphonium (B103445) salts are common phase-transfer catalysts that accelerate Williamson ether synthesis in biphasic systems. mdma.chacs.orgtandfonline.com

Organometallic complexes also serve as powerful homogeneous catalysts. Palladium complexes, for instance, have been used to catalyze the decarboxylative etherification of phenols with vinyl ethylene (B1197577) carbonate to produce allylic aryl ethers with high efficiency and regioselectivity. frontiersin.org Furthermore, robust zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been shown to be effective and durable homogeneous catalysts for the reductive etherification of aldehydes, operating at high temperatures for extended periods without significant loss of activity. osti.gov In some systems, weak alkylating agents like alcohols or esters can be used at high temperatures (>300 °C) in a homogeneous catalytic process to produce alkyl aryl ethers. researchgate.net

Table 2: Examples of Homogeneous Catalytic Systems in Ether Synthesis

Catalyst TypeSpecific ExampleReaction TypeKey FeaturesReference
Phase-Transfer CatalystTetrabutylammonium Bromide (TBAB)Williamson Ether SynthesisAccelerates biphasic reactions; mild conditions. researchgate.netresearchgate.net
Palladium ComplexPdCl₂(dppf)Decarboxylative Allylic EtherificationHigh yield and regioselectivity for allylic ethers. frontiersin.org
Zirconium Complex{[(isobutyl)₇Si₇O₁₂]ZrOPri∙(HOPri)}₂Reductive EtherificationHigh thermal stability and durability. osti.gov
Ionic LiquidBrønsted Acidic Ionic LiquidsMethanol DehydrationHomogeneous catalysis for dimethyl ether synthesis. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst recovery, reusability, and process simplification. magtech.com.cniacademic.info

A wide array of solid materials has been investigated for phenol alkylation. These include:

Zeolites and Molecular Sieves : These materials possess well-defined pore structures and tunable acidic or basic sites, allowing for shape-selective catalysis. magtech.com.cniacademic.info

Metal Oxides : Simple and mixed metal oxides, such as those based on alumina (B75360) (Al₂O₃) or ceria (CeO₂), can effectively catalyze phenol methylation. nih.govresearchgate.net The activity often depends on the number and strength of acid-base sites on the catalyst surface. researchgate.net For example, a Na-CH₃ONa/γ-Al₂O₃ catalyst demonstrated high efficiency in converting phenols to ethers, with the ability to be recycled multiple times. nih.gov

Supported Catalysts : Active species can be supported on high-surface-area materials. Gold nanoparticles supported on various materials have been shown to catalyze the formation of ethers from aldehydes and alcohols at low temperatures. nih.gov Similarly, impregnating silicotungstic acid (HPW) onto mesoporous silica (B1680970) (SBA-15) creates a solid acid catalyst for phenol alkylation.

A key concept in heterogeneous catalysis for this application is acid-base synergistic catalysis . magtech.com.cniacademic.info The presence of both acidic and basic sites on the catalyst surface can work in concert to facilitate the reaction. For instance, basic sites can deprotonate the phenol, while acidic sites activate the alkylating agent, leading to enhanced reaction rates under milder conditions. magtech.com.cniacademic.info

Table 3: Examples of Heterogeneous Catalysts for Phenol Alkylation

CatalystReactionConditionsConversion/SelectivityReference
Fly Ash-Based ZeolitePhenol + Diethyl Carbonate573 K95% conversion; 85% selectivity to phenyl ether. iacademic.info
Na-CH₃ONa/γ-Al₂O₃Phenol + Dimethyl Carbonate210 °C, 2.5 h~98% phenol conversion; ~96% anisole (B1667542) yield. nih.gov
Fe/V/Zr-doped CeO₂Phenol + Methanol300 °C80-90% conversion; >90% ortho-selectivity. researchgate.net
HPW@SBA-15Resorcinol (B1680541) + MTBE60 °C, 24 h35% resorcinol conversion.

Advanced Analytical Techniques for Characterization and Quantification of 3 Butoxy 5 Methylphenol

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of phenolic compounds. The choice of method often depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, phenols like 3-Butoxy-5-methylphenol possess a polar hydroxyl group that can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these issues, a derivatization step is typically employed to convert the hydroxyl group into a less polar, more volatile, and more thermally stable ether or ester. nih.gov

Silylation is a common derivatization strategy for phenols, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net The reaction replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process significantly improves chromatographic performance and detection sensitivity. mdpi.com

Following separation on a capillary GC column (typically a non-polar or mid-polar stationary phase), the derivatized analyte enters the mass spectrometer. Electron ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. For the TBDMS derivative of this compound, a characteristic and often dominant ion would be the [M-57]⁺ ion, resulting from the loss of the tert-butyl group from the silyl (B83357) moiety. researchgate.net This fragmentation pattern is a key identifier in GC-MS analysis of silylated phenols.

Table 1: Typical GC-MS Parameters for Derivatized Phenol (B47542) Analysis

Parameter Typical Value/Condition
Derivatization Agent BSTFA or MTBSTFA
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Mode Splitless
Oven Program Initial 60°C, ramp to 300°C at 10°C/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique that is particularly well-suited for analyzing compounds that are not amenable to GC, such as non-volatile or thermally labile substances. For phenols, LC-MS/MS offers the advantage of direct analysis without the need for derivatization. epa.gov

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). A C18 stationary phase is commonly used with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) or base to improve peak shape and ionization efficiency.

After chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. For phenols, ESI in negative ion mode is highly effective, as the acidic phenolic proton is easily lost to form a deprotonated molecule [M-H]⁻. shimadzu.co.kr In the case of this compound (molecular weight 180.24 g/mol ), this would correspond to a precursor ion at m/z 179.1.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for quantification in complex matrices. usgs.govresearchgate.net The precursor ion (m/z 179.1) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. Monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, minimizing interferences from the sample matrix. sepscience.com

Table 2: Predicted LC-MS/MS Transitions for this compound

Parameter Value
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ m/z 179.1
Potential Product Ion 1 m/z 123.1 (Loss of C₄H₈ - butene)

| Potential Product Ion 2 | m/z 107.1 (Further fragmentation) |

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that provides a significant increase in separation power and peak capacity compared to conventional one-dimensional GC. thermofisher.commdpi.com This method is particularly valuable for analyzing complex samples where target analytes may co-elute with matrix components or other structurally similar compounds, such as isomers. nih.govchula.ac.th

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are connected via a modulator. The modulator traps small fractions of the effluent from the first-dimension column and re-injects them rapidly onto the second-dimension column. This results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility and polarity. mdpi.com This enhanced separation can resolve this compound from other isomeric or structurally related phenols that would otherwise overlap in a single-column separation. nih.gov When coupled with a mass spectrometer (GCxGC-MS), the technique provides unparalleled separation and identification capabilities.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons would appear in the downfield region (typically 6.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. The protons of the butoxy chain and the methyl group would appear in the upfield region. The phenolic -OH proton signal can be broad and its chemical shift is concentration-dependent. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aromatic, aliphatic, attached to oxygen).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on standard chemical shift increments.

¹H NMR Assignment Predicted δ (ppm) Multiplicity
Aromatic H's 6.2 - 6.4 m
Phenolic OH 4.5 - 5.5 br s
-O-CH₂ -CH₂-CH₂-CH₃ ~3.9 t
-O-CH₂-CH₂ -CH₂-CH₃ ~1.7 m
-O-CH₂-CH₂-CH₂ -CH₃ ~1.5 m
Ar-CH₃ ~2.3 s
-O-CH₂-CH₂-CH₂-CH₃ ~0.9 t
¹³C NMR Assignment Predicted δ (ppm)
C -OH ~156
C -O-Butyl ~160
C -CH₃ ~140
Aromatic CH's 102 - 110
-O-CH₂ - ~68
-O-CH₂-CH₂ - ~31
Ar-CH₃ ~22
-O-CH₂-CH₂-CH₂ - ~19

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. tandfonline.com These two techniques are complementary and together can give a comprehensive vibrational fingerprint of the compound. semanticscholar.org

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. okstate.edu The C-O stretching of the phenol and the ether linkage would appear in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and C-H stretching from the alkyl and aromatic groups would be seen around 2850-3100 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show the aromatic ring vibrations, providing complementary information to the IR spectrum. nih.gov

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
Phenolic O-H Stretch 3200 - 3600 (broad) IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
Phenolic C-O Stretch 1200 - 1300 IR
Ether C-O-C Stretch 1000 - 1150 IR

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of phenolic compounds, including this compound. This method is based on the principle that molecules containing π-electron systems and non-bonding electrons absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, causing electronic transitions. The phenolic ring in this compound is the primary chromophore responsible for its UV absorbance.

Phenolic compounds typically exhibit two main absorption bands in the UV region. These bands are often referred to as the B-band (benzenoid band) and the C-band. The B-band, appearing at shorter wavelengths, is generally more intense. The absorption maxima (λmax) and the intensity of these bands are influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for the analysis. For instance, phenol itself shows a λmax around 275 nm in neutral solvents. nih.govchromtech.com The presence of alkyl and alkoxy groups, such as the methyl and butoxy groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol.

Table 1: Typical UV Absorption Maxima for Phenol and Related Compounds

Compoundλmax (nm)Solvent
Phenol~275Neutral
3-Methylphenol (m-Cresol)~272, ~278Ethanol (B145695)
4-Methylphenol (p-Cresol)~279Ethanol
3-Nitrophenol~275, ~340Not Specified

This table presents generalized data for illustrative purposes. Actual values can vary with solvent and pH.

Sample Preparation and Extraction Techniques for Phenolic Compounds

The effective extraction of this compound from a sample matrix is a critical step that precedes any analytical determination. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the desired level of purity in the final extract.

Conventional Extraction Methods (e.g., Liquid-Liquid, Solid-Liquid)

Conventional extraction methods, such as liquid-liquid extraction (LLE) and solid-liquid extraction (SLE), have been traditionally employed for the isolation of phenolic compounds from various matrices. researchgate.net

Liquid-Liquid Extraction (LLE) is a separation process that involves the distribution of a solute between two immiscible liquid phases. nih.gov For the extraction of phenolic compounds from aqueous samples, an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or diethyl ether, is typically used. The efficiency of the extraction is dependent on the partition coefficient of the phenolic compound between the two phases. Multiple extractions are often necessary to ensure a high recovery of the target analyte. However, LLE can be time-consuming and often requires large volumes of organic solvents, which can be hazardous and costly to dispose of. nih.govresearchgate.net

Solid-Liquid Extraction (SLE) , including techniques like maceration and Soxhlet extraction, is used to extract phenolic compounds from solid samples. researchgate.net Maceration involves soaking the solid material in a suitable solvent for a period to allow the analytes to dissolve. nih.gov Soxhlet extraction provides a more exhaustive extraction by continuously passing fresh, hot solvent over the sample. nih.gov The choice of solvent is crucial and is typically based on the polarity of the target phenolic compounds. Common solvents include methanol, ethanol, and acetone (B3395972), often mixed with water. nih.gov While effective, these methods can be lengthy and may lead to the thermal degradation of sensitive compounds.

Advanced Extraction Techniques (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These methods offer advantages such as reduced extraction times, lower solvent consumption, and improved extraction efficiency.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of the analytes. SFE is particularly suitable for the extraction of non-polar to moderately polar compounds. nih.gov For more polar phenolic compounds, a co-solvent or modifier, such as ethanol or methanol, can be added to the supercritical CO2 to enhance its solvating power. nih.govnih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample, which accelerates the extraction process. nih.govresearchgate.net The microwave radiation interacts with polar molecules, leading to rapid heating and an increase in pressure within the sample matrix. This causes the rupture of cell walls and enhances the release of the target compounds into the solvent. MAE significantly reduces extraction times and solvent consumption compared to conventional methods. researchgate.netjaveriana.edu.co

Ultrasound-Assisted Extraction (UAE) , also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressures and temperatures, leading to cell disruption and enhanced mass transfer of the analytes into the solvent. UAE is a rapid and efficient extraction method that can often be performed at lower temperatures, which is beneficial for thermally sensitive compounds. nih.govchemisonic.com

Table 2: Comparison of Extraction Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, inexpensive equipmentTime-consuming, large solvent volumes, potential for emulsion formation
Solid-Liquid Extraction (SLE) Dissolution of analyte from a solid into a liquid solventSimple, widely applicableLong extraction times, large solvent volumes, potential for thermal degradation (Soxhlet)
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid as a solventFast, selective, environmentally friendly (with CO2)High initial equipment cost, less effective for highly polar compounds without a modifier
Microwave-Assisted Extraction (MAE) Microwave heating of solvent and sampleVery fast, reduced solvent consumption, high efficiencyRequires polar solvents, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationFast, efficient at lower temperatures, suitable for heat-sensitive compoundsPotential for free radical formation, equipment can be costly

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product that has more favorable properties for a particular analytical method, especially for gas chromatography (GC). For phenolic compounds like this compound, derivatization is often employed to increase their volatility and thermal stability, and to improve their chromatographic behavior.

Silylation for Volatility Improvement

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as the hydroxyl group in phenols. youtube.com The process involves the replacement of the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. This chemical modification reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which significantly increases its volatility and thermal stability. youtube.comcolostate.edu

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov The reaction is typically carried out in an aprotic solvent, and a catalyst may be used to enhance the reaction rate. The resulting silyl ethers are more amenable to GC analysis, often exhibiting sharper peaks and improved resolution. phenomenex.com

Alkylation for Chromatographic Analysis

Alkylation is another derivatization strategy that involves replacing the acidic hydrogen of the phenolic hydroxyl group with an alkyl group, thereby forming an ether. chromtech.comcolostate.edu This process also serves to decrease the polarity and increase the volatility of the phenolic compound. Alkylation can be particularly useful for creating more stable derivatives compared to silyl ethers, which can sometimes be sensitive to moisture. libretexts.org

Various alkylating agents can be used, with the choice depending on the specific requirements of the analysis. For example, the formation of methyl ethers can be achieved using reagents like diazomethane (B1218177) or dimethylformamide dimethyl acetal. researchgate.net For enhanced detection by electron capture detection (ECD) in GC, reagents containing electronegative groups, such as pentafluorobenzyl bromide (PFBBr), can be used to introduce a pentafluorobenzyl group. libretexts.org

Table 3: Common Derivatization Reagents for Phenolic Compounds

Derivatization MethodReagentAbbreviationTarget Functional GroupPurpose
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SHIncrease volatility and thermal stability
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SHIncrease volatility and thermal stability
Alkylation Diazomethane-COOH, -OH (phenolic)Increase volatility, form methyl esters/ethers
Pentafluorobenzyl bromidePFBBr-COOH, -OH, -SHIncrease volatility and ECD response

Computational and Theoretical Studies on 3 Butoxy 5 Methylphenol and Substituted Phenols

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of substituted phenols. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Molecular Geometry and Electronic Structure Analysis

DFT calculations are widely used to predict the three-dimensional arrangement of atoms (molecular geometry) in substituted phenols with high accuracy. By optimizing the geometry to find the lowest energy conformation, researchers can obtain precise bond lengths and angles. These calculated structures are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, studies on various substituted phenols have shown good agreement between DFT-optimized geometries and experimentally determined molecular structures.

Beyond geometry, DFT provides a wealth of information about the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. DFT calculations can also map the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Calculated Quantum Chemical Properties of a Substituted Phenol (B47542)

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.
Electronegativity (χ)A measure of the tendency of an atom to attract a bonding pair of electrons.
Hardness (η)Measures resistance to change in electron distribution or charge transfer.
Softness (σ)The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Reaction Mechanism Elucidation

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving phenols. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For example, DFT has been used to investigate the oxidation of phenols by various reagents. These studies can identify key intermediates and transition structures, revealing the step-by-step process of the reaction. One study explored the regioselective double oxidation of phenols to give o-quinones, identifying a phenolate (B1203915) complex as a key intermediate. The calculations showed that electron-withdrawing substituents on the phenol ring could decrease the accessibility of the reaction pathway by destabilizing a phenoxenium ion-like transition state.

Another common application is the study of hydrogen atom abstraction from phenols, a key step in their role as antioxidants. DFT calculations can determine the O-H bond dissociation enthalpy (BDE), which is the energy required to break the bond. A lower BDE indicates greater antioxidant activity. There is often a linear relationship, known as the Evans-Polanyi relationship, between the activation energy for hydrogen abstraction and the O-H BDE. DFT calculations have been successfully applied to determine these parameters and understand how different substituents influence the antioxidant capacity of phenols.

Example Activation Energies for H-atom Abstraction from Phenols

Phenolic CompoundActivation Energy (Ea, kcal/mol)
Phenol~2 to 10
3-MethoxyphenolData not available in provided context
4-MethoxyphenolData not available in provided context
Note: The range provided is for a series of 27 phenols studied, indicating the influence of various substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity.

Correlation of Physicochemical Attributes with Chemical Reactivity

In QSAR studies of substituted phenols, various physicochemical properties, known as descriptors, are calculated or measured and then correlated with an observed activity, such as toxicity or reaction rate. Common descriptors include hydrophobicity (log P), the acid dissociation constant (pKa), and quantum chemical parameters like HOMO/LUMO energies or atomic charges.

Hydrophobicity is a key descriptor, as it governs the partitioning of a compound between aqueous and lipid environments, which is crucial for its bioavailability and interaction with cell membranes. The pKa is important because the toxicity and reactivity of phenols can differ significantly between their neutral and ionized (phenolate) forms. QSAR models have shown that the toxicity of phenols often depends strongly on hydrophobicity and can decrease with increasing pH as the proportion of the ionized form increases.

Quantum chemical descriptors provide insight into the electronic aspects of reactivity. For instance, the Hammett constant (σ) is used to quantify the electron-donating or electron-withdrawing effect of substituents. Numerous QSAR studies have successfully correlated these descriptors with the toxicity of substituted phenols to various organisms, providing models that can predict the toxicity of untested compounds.

Common Descriptors in QSAR Models for Substituted Phenols

DescriptorPhysicochemical Property RepresentedRelevance to Reactivity/Activity
log PHydrophobicityGoverns transport and accumulation in biological systems.
pKaAcid Dissociation ConstantDetermines the degree of ionization at a given pH, affecting reactivity and solubility.
ELUMOElectrophilicityRelates to the ability to accept electrons in redox reactions.
σ (Hammett Constant)Electronic effect of substituentQuantifies electron-withdrawing or -donating capability, influencing reaction rates.
Partial Atomic ChargesElectron distributionCan be used as descriptors to predict properties like pKa.

Prediction of Molecular Interactions based on Structural Parameters

By analyzing the descriptors that are significant in a QSAR model, researchers can gain mechanistic insights into how substituted phenols interact at a molecular level. For example, a strong correlation with log P often suggests a non-specific toxicity mechanism like polar narcosis, where the compound disrupts cell membrane function.

In contrast, the inclusion of electronic parameters like Hammett constants or redox potentials points to a more specific mechanism of action. A positive correlation with an electron-withdrawing parameter (e.g., a positive σ value) might suggest that the compound acts as an electrophile or an uncoupler of mitochondrial respiration. Conversely, a dependence on electron-donating parameters could imply that the formation of a phenoxyl radical is a key step in the toxicity mechanism, which is relevant for fast-growing embryonic cells. Therefore, QSAR models not only predict activity but also help to hypothesize the underlying molecular interactions responsible for that activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior and interactions, complementing the static view offered by quantum chemical calculations.

MD simulations have been applied to study phenolic systems in various contexts. For example, reactive MD simulations can model chemical reactions at high temperatures, such as the pyrolysis of phenol and phenolic resins used in thermal protection systems for spacecraft. These simulations help to determine the kinetic models that describe the material's decomposition and the formation of volatile compounds.

Another application is in the simulation of phenolic polymers and composites. MD can be used to predict macroscopic properties like density and glass transition temperature (Tg) from the atomistic structure. By simulating the curing process of phenolic resins, researchers can investigate how factors like cross-linking and chain structure influence the material's thermal and mechanical properties. Simulations of MXene/phenolic epoxy composites, for instance, showed that the introduction of MXene nanosheets restricts the movement of the polymer chains, leading to an increase in the glass transition temperature, a finding that was in good agreement with experimental results. These simulations provide valuable insights into the structure-property relationships of these materials at the molecular level.

Simulated vs. Experimental Properties of Phenolic Resins

Formaldehyde:Phenol RatioSimulated Tg (K)Experimental Tg (K)
1.2:1515506
1.5:1526530

Spectroscopic Property Prediction and Validation

Computational methods are integral to predicting and interpreting the spectroscopic properties of molecules like 3-Butoxy-5-methylphenol. Theoretical calculations can provide valuable insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which can then be validated against experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. nih.govnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is crucial for structural elucidation, especially in complex molecules where spectral overlap can occur. nih.gov Theoretical studies on substituted phenols have demonstrated a strong correlation between calculated and experimental chemical shifts, particularly when solvent effects are considered. uq.edu.au

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. mdpi.com DFT methods are well-suited for this task. artuklu.edu.tr The calculated frequencies, however, are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.govmdpi.com These calculations can aid in the assignment of complex vibrational modes, such as the characteristic O-H and C-O stretching frequencies in the phenol moiety.

Validation: The ultimate test of any computational prediction is its comparison with experimental results. artuklu.edu.tr Predicted NMR chemical shifts and coupling constants are compared directly with high-resolution NMR spectra. For IR spectroscopy, the calculated vibrational frequencies (after scaling) and intensities are matched against the peaks in an experimental FT-IR spectrum. nih.govrsc.org A strong correlation between the predicted and measured spectra provides confidence in the accuracy of the computational model and the structural assignment of the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the typical comparison between computationally predicted and experimentally measured spectroscopic values. Experimental values are based on typical ranges for similar phenolic compounds.

Parameter Predicted Value (DFT/GIAO) Hypothetical Experimental Value
¹H NMR (δ, ppm)
OH Proton5.155.20
Aromatic Protons6.45, 6.50, 6.526.48, 6.53, 6.55
O-CH₂ Protons3.983.95
Methyl Protons2.282.30
¹³C NMR (δ, ppm)
C-OH Carbon158.5158.2
C-O-C Carbon155.4155.0
Methyl Carbon21.821.5
IR Frequencies (cm⁻¹)
O-H Stretch3555 (scaled)3550
Aromatic C-H Stretch3040 (scaled)3035
Aliphatic C-H Stretch2960 (scaled)2958
C-O Stretch1235 (scaled)1230

Applications in Fundamental Chemical Research

Development of Ligands for Metal Complexes

No studies were identified that describe the synthesis or use of 3-Butoxy-5-methylphenol or its derivatives as ligands for metal complexes.

Due to the absence of specific data for this compound in these advanced research contexts, this article cannot be generated in adherence to the strict requirements for accuracy and focus.

Synthesis and Coordination Chemistry of Phenolic Ligands

Substituted phenols are a cornerstone in the development of ligands for coordination chemistry, owing to the ability of the phenolic oxygen to bind to a wide array of metal ions. The specific substituents on the phenol (B47542) ring play a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing the properties and reactivity of the resulting metal complex.

Synthesis of this compound:

The synthesis of this compound can be envisioned through several established synthetic routes for alkoxy-substituted phenols. A common and practical approach is the Williamson ether synthesis. This method would involve the deprotonation of one of the hydroxyl groups of orcinol (B57675) (5-methylresorcinol) with a suitable base, followed by reaction with a butyl halide (e.g., 1-bromobutane). Selective O-alkylation of orcinol can be challenging due to the presence of two hydroxyl groups, but careful control of reaction conditions, such as the choice of base and solvent, can favor the formation of the mono-alkoxylated product.

Another potential synthetic pathway could involve a multi-step process starting from a different substituted benzene (B151609) derivative, incorporating the butoxy and methyl groups through various aromatic substitution and functional group interconversion reactions. For instance, a C-H activation/borylation/oxidation sequence on a suitably substituted aromatic precursor could be a modern approach to introduce the hydroxyl group at the desired position. nih.gov

Coordination Chemistry:

As a ligand, this compound would act as a monodentate ligand through its phenoxide oxygen atom after deprotonation. The presence of the butoxy and methyl groups at the meta positions relative to the hydroxyl group introduces a degree of steric hindrance around the coordination site. This steric bulk can be advantageous in several ways:

Stabilization of Metal Centers: The steric hindrance can protect the metal center from unwanted side reactions or decomposition pathways, leading to more stable complexes.

Control of Coordination Number and Geometry: The size of the ligand can influence the number of ligands that can coordinate to a metal ion and the resulting geometry of the complex.

Modulation of Reactivity: The electronic properties of the butoxy (electron-donating) and methyl (weakly electron-donating) groups can influence the electron density at the metal center, thereby tuning its catalytic activity.

The coordination behavior of this compound would be analogous to other substituted phenolic ligands that have been extensively studied with a variety of transition metals and main group elements. The resulting metal complexes could find applications in catalysis, materials science, and as models for biological systems. For example, cobalt(II) complexes with substituted phenols have been investigated for their ability to activate molecular oxygen for oxidation reactions. acs.org

Table 1: Potential Metal Complexes with 3-Butoxy-5-methylphenoxide Ligand and Their Anticipated Properties

Metal IonPotential Coordination GeometryPotential ApplicationsRationale
Copper(II)Square Planar or TetrahedralCatalysis (e.g., oxidation reactions)Copper-phenoxide complexes are known catalysts for various oxidative transformations. The steric bulk of the ligand could enhance selectivity.
Iron(III)Octahedral or TetrahedralBioinorganic modelingIron-phenolate moieties are present in various metalloenzymes. This ligand could be used to model the active sites of such enzymes.
Titanium(IV)OctahedralPolymerization catalysisTitanium-alkoxide and -phenoxide complexes are well-known catalysts for olefin polymerization.
Zinc(II)TetrahedralLuminescent materialsZinc complexes with organic ligands can exhibit interesting photoluminescent properties.

Exploration in Polymer Chemistry (Focus on Synthesis of Monomers)

Substituted phenols are valuable building blocks in polymer chemistry, serving as monomers for the synthesis of a wide range of polymers with tailored properties. rsc.org The incorporation of specific functional groups on the phenol ring allows for the precise control of the resulting polymer's characteristics, such as thermal stability, solubility, and antioxidant properties. nih.govvinatiorganics.com

This compound, with its reactive hydroxyl group, can be considered a functional monomer for the synthesis of various polymers. The presence of the butoxy side chain is particularly interesting as it can impart flexibility and modify the solubility of the resulting polymer.

Potential Polymerization Pathways:

Oxidative Polymerization: Phenols can undergo oxidative coupling polymerization to form polyphenylene oxides (PPOs) or related structures. acs.org This process, often catalyzed by enzymes or metal complexes, involves the formation of phenoxy radicals that couple to form the polymer chain. The substitution pattern on this compound would influence the regioselectivity of the coupling reaction and the final polymer architecture.

Polycondensation Reactions: The hydroxyl group of this compound can participate in polycondensation reactions with other monomers. For example, it can react with aldehydes (like formaldehyde) to form phenolic resins (novolacs or resols). The butoxy and methyl groups would act as modifiers, influencing the cross-linking density and properties of the final thermoset. It could also be used to create polyethers or polyesters through reaction with appropriate co-monomers.

Monomer for Epoxy Resins: Phenolic compounds are key components in the synthesis of epoxy resins, often acting as curing agents or being incorporated into the resin backbone. This compound could be used to develop new epoxy resins with modified properties such as increased hydrophobicity or improved impact resistance due to the flexible butoxy chain.

Table 2: Potential Polymers Derived from this compound and Their Projected Properties

Polymer TypeCo-monomer(s)Potential Polymerization MethodAnticipated Properties of the Polymer
Polyphenylene Oxide (PPO)None (self-polymerization)Oxidative CouplingGood thermal stability, altered solubility due to the butoxy group, potential antioxidant properties.
Phenolic ResinFormaldehydePolycondensationModified thermoset with potentially lower cross-link density and increased flexibility compared to traditional phenol-formaldehyde resins.
PolyetherDihalide (e.g., 1,4-dibromobutane)Williamson Polyether SynthesisFlexible polymer backbone, potentially amorphous with a low glass transition temperature.
Polyester (B1180765)Diacid or Diacyl ChlorideEsterificationIntroduction of aromatic character into a polyester backbone, potentially enhancing thermal stability.

The exploration of this compound as a monomer in polymer chemistry opens up possibilities for creating new materials with unique combinations of properties. The "hindered" nature of the phenol, due to the meta-substituents, could also impart antioxidant capabilities to the polymers, making them suitable for applications where protection against oxidative degradation is required. nih.govpartinchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.